3-Bromo-5-isobutoxybenzaldehyde

Description

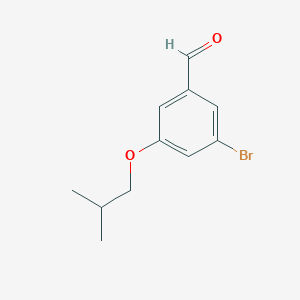

3-Bromo-5-isobutoxybenzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 3-position and an isobutoxy group (-OCH2CH(CH3)2) at the 5-position of the aromatic ring. The aldehyde functional group at the 1-position renders it reactive in condensation, nucleophilic addition, and cross-coupling reactions. The isobutoxy substituent contributes steric bulk and moderate electron-donating effects, distinguishing it from related brominated benzaldehydes with nitro, hydroxyl, or halogen substituents.

Properties

IUPAC Name |

3-bromo-5-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-9(6-13)3-10(12)5-11/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBWDKMWOKMNEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=CC(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-isobutoxybenzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-isobutoxybenzaldehyde using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-isobutoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can react with nucleophiles like amines or thiols to form the corresponding substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3-Bromo-5-isobutoxybenzoic acid.

Reduction: 3-Bromo-5-isobutoxybenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-5-isobutoxybenzaldehyde has shown promise in the development of novel pharmaceuticals. Its derivatives have been investigated for their potential anticancer properties. For instance, compounds derived from this aldehyde scaffold have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in:

- Heck Reaction : As a starting material for the synthesis of complex organic molecules through palladium-catalyzed cross-coupling reactions.

- Sonogashira Coupling : It can participate in Sonogashira reactions to form alkynes, which are valuable in materials science and drug development.

Agrochemical Development

Research indicates that this compound may be useful as a precursor in the synthesis of agrochemicals, particularly insecticides and herbicides. Its reactivity allows for modifications that enhance biological activity against pests .

Case Study 1: Anticancer Activity

In a study focusing on derivatives of this compound, researchers synthesized several compounds that were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated significant inhibitory effects, with some derivatives achieving IC50 values below 10 µM, showcasing their potential as anticancer agents .

Case Study 2: Synthesis of Agrochemicals

A patent describes the use of brominated benzaldehydes, including derivatives like this compound, as intermediates in synthesizing pyrethroid-type insecticides. The method emphasizes high yield and selectivity in producing these biologically active compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-isobutoxybenzaldehyde depends on the specific reactions it undergoes. In general, the compound can act as an electrophile due to the presence of the bromine atom and the aldehyde group. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 3-Bromo-5-isobutoxybenzaldehyde with key analogs from the evidence, highlighting substituent positions, molecular properties, and functional differences:

Key Comparative Insights

Electronic Effects

- Electron-Withdrawing Groups (EWGs): Compounds like 3-Bromo-2-hydroxy-5-nitrobenzaldehyde exhibit heightened electrophilicity at the aldehyde group due to the nitro (-NO2) substituent, accelerating reactions such as Schiff base formation .

- Halogen Interactions: The presence of chlorine in 3-Bromo-5-chloro-4-hydroxybenzaldehyde introduces additional polarizability, which may enhance intermolecular interactions in crystal engineering .

Steric and Solubility Profiles

- Bulky Substituents: The isobutoxy group in the target compound imposes greater steric hindrance compared to methoxymethyl () or hydroxyl groups (), limiting accessibility in catalytic reactions but improving lipid membrane permeability in bioactive molecules.

- Hydrogen Bonding: Hydroxyl-containing analogs (e.g., 3-Bromo-5-chloro-4-hydroxybenzaldehyde) demonstrate higher solubility in aqueous or polar solvents due to H-bonding, whereas ether-substituted derivatives favor organic phases .

Biological Activity

3-Bromo-5-isobutoxybenzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various research findings and data tables.

This compound is characterized by the presence of a bromine atom and an isobutoxy group attached to a benzaldehyde structure. Its molecular formula is , and it exhibits unique reactivity patterns due to the electron-withdrawing nature of the bromine atom.

Antimicrobial Activity

Research has indicated that derivatives of benzaldehyde compounds, including this compound, exhibit significant antimicrobial properties. A study screening a library of compounds against various bacterial strains found that similar benzaldehyde derivatives showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain analogs .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | MRSA |

| Benzaldehyde Derivative A | 0.25 | MRSA |

| Benzaldehyde Derivative B | 16 | E. coli |

Anticancer Activity

The anticancer potential of benzaldehyde derivatives has also been explored. Compounds with similar structures have shown inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have reported that certain benzaldehyde derivatives inhibit the growth of various cancer cell lines with IC50 values ranging from 1 µM to 10 µM .

Table 2: Anticancer Activity of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | Various Cancer Cell Lines |

| Benzaldehyde Derivative A | 3.1 | Breast Cancer |

| Benzaldehyde Derivative B | 0.6 | Lung Cancer |

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor, particularly against tyrosinase, which is crucial in melanin production. Studies have shown that certain analogs exhibit strong tyrosinase inhibitory activity, with IC50 values significantly lower than those of standard inhibitors like kojic acid .

Table 3: Tyrosinase Inhibition Activity

| Compound | IC50 (µM) | Comparison to Kojic Acid |

|---|---|---|

| This compound | TBD | TBD |

| Kojic Acid | 220 | Standard Inhibitor |

| Analog A | 6.18 | Stronger than Kojic Acid |

Case Studies

- Case Study on Antimicrobial Activity : A screening study evaluated a series of benzaldehyde derivatives against MRSA and other pathogens. The results indicated that modifications in the benzene ring significantly influenced antimicrobial potency, highlighting the importance of structural variations .

- Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of mushroom tyrosinase by various benzaldehyde analogs. The study utilized Lineweaver–Burk plots to determine kinetic parameters, revealing that certain compounds bind more effectively at the active site compared to others .

Q & A

Basic: What are the recommended synthetic routes for 3-bromo-5-isobutoxybenzaldehyde, and how can computational tools optimize reaction design?

Methodological Answer:

A feasible synthetic route involves introducing the isobutoxy group via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, leveraging bromine as a leaving group. For example, substituting the bromine in 3-bromo-5-hydroxybenzaldehyde with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . Computational tools like AI-driven retrosynthesis platforms (e.g., Reaxys, Pistachio) can predict alternative pathways, screen reaction conditions (solvent, catalyst), and optimize yields by analyzing analogous brominated benzaldehyde derivatives .

Basic: What purification techniques are effective for isolating this compound with high purity?

Methodological Answer:

Recrystallization using ethanol/water mixtures or toluene is recommended for removing unreacted starting materials. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates with similar polarity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity, as validated for structurally related brominated aldehydes .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies aldehyde protons (δ ~10 ppm) and bromine/oxygen substituent effects on aromatic protons. Compare with 3-bromo-5-hydroxybenzaldehyde spectra to confirm isobutoxy substitution .

- X-ray Crystallography : Resolves steric effects of the isobutoxy group, as demonstrated for 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .

- HPLC-MS : Validates molecular weight (M+ = 243.07 g/mol) and detects trace impurities .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers at 2–8°C, away from oxidizers. Follow SDS guidelines for brominated benzaldehydes, which highlight flammability and skin irritation risks .

- Spill management: Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced: How does the electronic effect of the isobutoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

The electron-donating isobutoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward SNAr due to steric hindrance. Compare with 3-bromo-5-fluoro-4-hydroxybenzaldehyde: the fluorine’s electron-withdrawing effect enhances SNAr reactivity, whereas isobutoxy’s bulkiness may favor Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis . Optimize using DFT calculations to map charge distribution and steric maps.

Advanced: How should researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Methodological Answer:

- Cross-Validation : If NMR data conflicts with expected structures (e.g., para vs. meta substitution), use 2D NMR (COSY, HSQC) or compare with crystallographic data from analogs like 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde .

- Reaction Analysis : For unexpected byproducts (e.g., debromination), conduct GC-MS to identify intermediates. Re-evaluate reaction conditions (e.g., base strength, temperature) using design of experiments (DoE) .

Advanced: What advanced analytical techniques can quantify trace degradation products in this compound?

Methodological Answer:

- LC-QTOF-MS : Detects degradation products (e.g., oxidized aldehyde to carboxylic acid) with ppm-level sensitivity. Calibrate using isotopically labeled internal standards .

- TGA-DSC : Assess thermal stability under nitrogen atmosphere to identify decomposition thresholds (e.g., isobutoxy group cleavage above 150°C) .

- In Situ IR Spectroscopy : Monitors real-time aldehyde oxidation during storage or reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.